6-O-Vanilloylajugol

Vue d'ensemble

Description

6-O-Vanilloylajugol is a naturally occurring compound known for its unique chemical structure and biological activities. It is a white or off-white crystalline powder with a spicy aroma. This compound is soluble in organic solvents such as ethanol and dichloromethane but is insoluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-O-Vanilloylajugol can be synthesized through chemical reactions involving vanillin and ajugol. The synthesis typically involves esterification reactions under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound can be achieved through both extraction from natural sources such as vanilla beans and chemical synthesis. The extraction process involves isolating the compound from plant materials using solvents, followed by purification steps to obtain the pure compound. Chemical synthesis, on the other hand, involves the use of precursor chemicals and controlled reaction conditions to produce this compound on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions: 6-O-Vanilloylajugol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of different oxidation products.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .

Applications De Recherche Scientifique

Chemical Properties and Isolation

6-O-Vanilloylajugol is classified as an iridoid glycoside, a group of compounds known for their diverse biological activities. It can be isolated from the roots of Verbascum lasianthum and Rehmannia glutinosa through methods such as ultrasonication in methanol, which enhances extraction efficiency and yield . The molecular formula of this compound is .

Antioxidant Activity

One of the most notable applications of this compound is its antioxidant properties. Studies have demonstrated that it exhibits significant free radical scavenging activity, particularly against the DPPH radical. This capability is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Key Findings:

- This compound showed effective scavenging activity with an IC50 value comparable to that of vitamin C .

- It contributes to the overall antioxidant capacity of extracts from Verbascum species, enhancing their potential as natural antioxidants in food and pharmaceutical applications .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit inflammatory responses in various models, making it a candidate for developing treatments for conditions characterized by excessive inflammation .

Case Studies:

- In vivo studies demonstrated that extracts containing this compound significantly reduced paw edema in carrageenan-induced inflammation models .

- Its anti-nociceptive effects were also noted, suggesting potential applications in pain management therapies .

Neuroprotective Potential

The neuroprotective effects of this compound have been explored in the context of oxidative stress-related neurodegeneration. By reducing oxidative damage in neuronal cells, it may offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

- Cardiovascular Health: Its antioxidant properties may help protect cardiovascular tissues from oxidative damage.

- Diabetes Management: Some studies suggest that compounds like this compound can improve metabolic functions and insulin sensitivity .

- Anti-cancer Research: The ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, indicating its potential as an adjunct therapy in oncology .

Mécanisme D'action

The mechanism of action of 6-O-Vanilloylajugol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.

Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to cell death and inhibition of microbial growth.

Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparaison Avec Des Composés Similaires

6-O-Vanilloylajugol can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

Vanillin: A primary component of vanilla beans, known for its flavor and fragrance properties.

Ajugol: A natural iridoid glycoside with various biological activities.

6-O-Vanilloylglucose: A derivative of vanillin with similar chemical properties.

Uniqueness: this compound stands out due to its combined properties of vanillin and ajugol, offering a unique blend of antioxidant, antimicrobial, and anti-inflammatory activities. Its distinct chemical structure also makes it valuable for various scientific and industrial applications .

Activité Biologique

6-O-Vanilloylajugol is a naturally occurring iridoid compound primarily isolated from the roots of Rehmannia glutinosa, a plant known for its traditional medicinal uses in East Asian herbal medicine. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure

This compound is characterized by a specific molecular structure that contributes to its biological activity. Its chemical formula can be described as follows:

- Molecular Formula : C₁₈H₁₈O₇

- Molecular Weight : 342.33 g/mol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound has an IC50 value comparable to established antioxidants like vitamin C and curcumin, indicating its potential as a natural antioxidant agent .

| Compound | IC50 Value (µg/ml) |

|---|---|

| This compound | 4.0 |

| Vitamin C | 4.4 |

| Curcumin | 5.0 |

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. It exhibits activity against bacteria and viruses, including HIV and influenza viruses, making it a candidate for further research in infectious disease treatment .

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative damage in cells.

- Anti-inflammatory Pathway : It modulates signaling pathways such as NF-κB and MAPK/ERK, which are crucial in the inflammatory response.

- Antimicrobial Action : The compound interferes with viral replication mechanisms and bacterial cell wall synthesis.

Study on Antioxidant Properties

A study conducted by researchers at the University of Istanbul assessed the antioxidant capacity of various compounds isolated from Rehmannia glutinosa, including this compound. The results indicated that this compound significantly inhibited lipid peroxidation in human erythrocytes, showcasing its protective effects against oxidative damage .

Clinical Implications

In clinical settings, the efficacy of this compound is being explored for conditions such as diabetes and metabolic syndrome due to its ability to improve insulin sensitivity and reduce blood glucose levels .

Propriétés

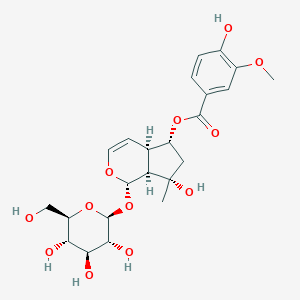

IUPAC Name |

[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O12/c1-23(30)8-14(33-20(29)10-3-4-12(25)13(7-10)31-2)11-5-6-32-21(16(11)23)35-22-19(28)18(27)17(26)15(9-24)34-22/h3-7,11,14-19,21-22,24-28,30H,8-9H2,1-2H3/t11-,14+,15+,16+,17+,18-,19+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAISAAYEQAVGA-YYFWYDPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the key findings regarding the isolation and identification of 6-O-vanilloylajugol from Verbascum lasianthum?

A1: Researchers successfully isolated three iridoid glucosides from the roots of Verbascum lasianthum, including this compound. The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV, IR, 1D and 2D NMR, and LC-ESIMS [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.